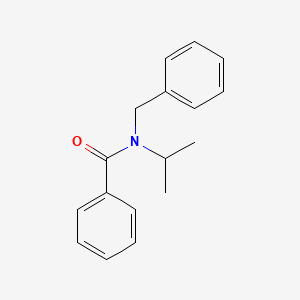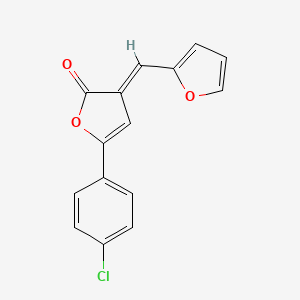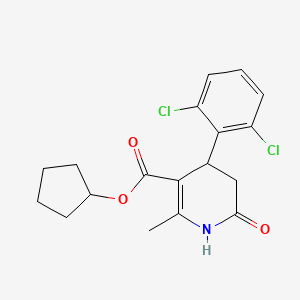![molecular formula C18H26N4O3 B5561482 1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5561482.png)
1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole and piperidine derivatives are a focus of research due to their biological activities. These compounds are synthesized through various methods, often involving the transformation of organic acids into esters, hydrazides, and thiols, followed by further reactions to obtain the final compound (Khalid et al., 2016).
Synthesis Analysis
- The synthesis of related compounds often includes the conversion of organic acids into corresponding esters, hydrazides, and oxadiazole-thiols. Subsequent steps involve stirring these intermediates with specific reactants like bromomethyl or sulfonyl piperidine in the presence of solvents like DMF and bases like sodium hydride (Khalid et al., 2016).
Molecular Structure Analysis
- X-ray diffraction studies are used to confirm the molecular structure of synthesized compounds. These studies reveal details like the crystal system, space group, and cell parameters, helping in understanding the molecular geometry and conformations (Naveen et al., 2015).
Chemical Reactions and Properties
- These compounds undergo various chemical reactions during their synthesis. The nature of substituents and reaction conditions determine the properties of the final product. For example, the substitution of the piperidine ring affects the compound's activity and properties (Krolenko et al., 2016).
Physical Properties Analysis
- The physical properties, such as solubility, melting point, and stability, can be inferred from the structural data obtained through X-ray crystallography and other spectroscopic methods (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
- The chemical properties, like reactivity and binding affinity, can be studied using methods like molecular docking. This helps understand how these compounds interact with biological targets and their potential as drug candidates (Khalid et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds containing 1,3,4-oxadiazole and piperidine structures have been synthesized and evaluated for their biological activities. For instance, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and screened against butyrylcholinesterase (BChE) enzyme. These compounds were subjected to molecular docking studies to assess their binding affinity and orientation in the active sites of human BChE protein, identifying key amino acid residues involved in ligand stabilization within the binding site (H. Khalid et al., 2016).
Antimicrobial Properties
Another study focused on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which were synthesized and screened for antimicrobial activity. The synthesized compounds exhibited moderate to potent activity against Gram-negative and Gram-positive bacteria, highlighting the potential of these structures in developing new antimicrobial agents (H. Khalid et al., 2016).
Anticancer Potential
The anticancer potential of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids was investigated, with some compounds showing strong anticancer activities compared to doxorubicin, a reference anticancer drug. This suggests the relevance of these compounds in anticancer research and the need for further in vivo studies to confirm their therapeutic usefulness (A. Rehman et al., 2018).
Antifungal Agents
Compounds bearing 1,2,3-triazole and piperidine rings, synthesized from amidoxime using Carbonyl diimidazole (CDI) and K2CO3, were evaluated for their antifungal activities. Some compounds showed activities comparable to miconazole against various fungi, highlighting their potential as novel antifungal agents (J. Sangshetti & D. Shinde, 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-11(2)9-14-10-15(24-20-14)18(23)22-7-5-13(6-8-22)17-19-16(12(3)4)21-25-17/h10-13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQUNZZLHFPTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCC(CC2)C3=NC(=NO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Isobutyl-5-isoxazolyl)carbonyl]-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}benzoic acid](/img/structure/B5561404.png)

![2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol](/img/structure/B5561415.png)


![1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5561453.png)
![6-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5561458.png)
![6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561460.png)
![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5561471.png)

![3-{1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5561476.png)

![7-{2-[2-(4-methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5561484.png)
![N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5561485.png)